molecular formula C19H19NO B187439 (2-Methoxybenzyl)(2-naphthylmethyl)amine CAS No. 355817-19-5

(2-Methoxybenzyl)(2-naphthylmethyl)amine

Cat. No.: B187439
CAS No.: 355817-19-5
M. Wt: 277.4 g/mol
InChI Key: DMGOQYTUSPGLLX-UHFFFAOYSA-N
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Description

(2-Methoxybenzyl)(2-naphthylmethyl)amine is a chemical compound of interest in medicinal chemistry and neuroscience research. Its structure, featuring a naphthylmethyl group linked to a 2-methoxybenzylamine, is characteristic of ligands designed to target key neurotransmitter receptors in the central nervous system. Specifically, structural analogs based on the N-2-methoxybenzyl (NBOMe) pharmacophore are known to be potent agonists at serotonergic receptors such as 5-HT2A, which is a primary target for studying the mechanisms of hallucinogenic compounds and for probing serotonin-related neurological pathways . Research into compounds with this scaffold focuses on elucidating receptor interaction profiles, binding affinities, and functional activity at various monoamine receptors and transporters . This research compound provides a valuable tool for scientists investigating the structure-activity relationships (SAR) of phenethylamine-derived ligands and their effects on receptor signaling. The insights gained can contribute to a deeper understanding of neuropharmacology and the development of novel psychoactive substances for research purposes. Note: The specific research applications for this exact compound are not fully detailed in the literature. The information provided is based on the known activity of its closely related structural class.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-naphthalen-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-21-19-9-5-4-8-18(19)14-20-13-15-10-11-16-6-2-3-7-17(16)12-15/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGOQYTUSPGLLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355137
Record name 1-(2-Methoxyphenyl)-N-[(naphthalen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355817-19-5
Record name 1-(2-Methoxyphenyl)-N-[(naphthalen-2-yl)methyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of (2-Methoxybenzyl)(2-naphthylmethyl)amine

The synthesis of the secondary amine, this compound, can be efficiently achieved through several established organic chemistry reactions. The most prominent among these is reductive amination, a versatile method for forming carbon-nitrogen bonds.

Reductive Amination Pathways Utilizing Amines and Aldehydes/Ketones

Reductive amination stands as a cornerstone for the synthesis of amines. youtube.comnih.gov This one-pot reaction typically involves the initial formation of an imine or iminium ion from an aldehyde or ketone and a primary or secondary amine, which is then reduced in situ to the corresponding amine. youtube.comsouthernforensic.org This method is widely favored due to its operational simplicity, mild reaction conditions, and the use of readily available and often environmentally benign reagents. nih.gov

For the synthesis of this compound, two primary reductive amination pathways are feasible:

Pathway A: The reaction of 2-methoxybenzaldehyde (B41997) with 2-naphthylmethylamine.

Pathway B: The reaction of 2-naphthaldehyde (B31174) with 2-methoxybenzylamine (B130920).

In both pathways, the aldehyde and the primary amine condense to form a Schiff base (an imine), which is subsequently reduced to the target secondary amine. The reaction is often catalyzed by a mild acid, such as acetic acid or p-toluenesulfonic acid (PTSA), to facilitate the dehydration step leading to the imine. nih.gov

A variety of reducing agents can be employed for this transformation. Common choices include:

Sodium borohydride (B1222165) (NaBH₄): A cost-effective and common reducing agent, though it can also reduce the starting aldehyde if not used in a stepwise manner. southernforensic.org

Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is particularly effective for reducing imines in the presence of carbonyl groups. youtube.comsouthernforensic.org

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): Another mild and selective reagent, often preferred for its safety profile as it does not release cyanide. youtube.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is highly effective but may not be compatible with other functional groups in the molecule that are susceptible to reduction.

Alternative Condensation and Coupling Approaches for Amine Synthesis

Beyond reductive amination, other synthetic strategies can be envisioned for the preparation of this compound. One such approach involves the N-alkylation of one of the precursor amines with a suitable halide of the other precursor. For example:

N-alkylation of 2-methoxybenzylamine with 2-naphthylmethyl bromide.

N-alkylation of 2-naphthylmethylamine with 2-methoxybenzyl chloride or bromide.

This approach follows a standard SN2 mechanism where the amine acts as a nucleophile, displacing the halide from the benzylic position. The reaction is typically carried out in the presence of a base to neutralize the hydrohalic acid formed as a byproduct. However, a significant drawback of this method is the potential for over-alkylation, leading to the formation of a tertiary amine and quaternary ammonium (B1175870) salts. Careful control of stoichiometry and reaction conditions is necessary to favor the desired secondary amine product.

Synthesis of Key Precursor Amines

The successful synthesis of this compound is contingent upon the availability of its precursor amines: 2-methoxybenzylamine and 2-naphthylmethylamine.

Preparation of 2-Methoxybenzylamine Derivatives

2-Methoxybenzylamine can be synthesized through various routes. A common laboratory-scale preparation involves the reduction of 2-methoxybenzonitrile. nih.gov The nitrile group can be effectively reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF). nih.gov

Another method involves the amination of 2-methoxybenzyl halides. For instance, 2-methoxybenzyl chloride can be treated with ammonia (B1221849) or a protected form of ammonia, followed by deprotection, to yield the desired amine.

A more complex, multi-step synthesis has also been reported starting from 2-bromoanisole. This involves a palladium-catalyzed coupling reaction followed by treatment with hydrazine (B178648) hydrate (B1144303) to liberate the amine. enamine.net

Starting MaterialReagentsKey TransformationRef.
2-Methoxybenzonitrile1. LiAlH₄ 2. H₂OReduction of nitrile nih.govnih.gov
2-Bromoanisole1. Pd(OAc)₂, Cs₂CO₃, etc. 2. Hydrazine hydratePalladium-catalyzed amination enamine.net

Synthesis of 2-Naphthylmethylamine Derivatives

Similarly, 2-naphthylmethylamine can be prepared from readily available starting materials. The reduction of 2-naphthonitrile (B358459) using a potent reducing agent like LiAlH₄ is a direct and efficient method. organic-chemistry.org

Alternatively, 2-naphthylmethylamine can be synthesized via the Gabriel synthesis, which involves the reaction of potassium phthalimide (B116566) with 2-naphthylmethyl halide, followed by hydrazinolysis to release the primary amine. This method is known for producing primary amines with high purity, avoiding the over-alkylation issues associated with direct amination of halides.

Another route is the chloromethylation of naphthalene (B1677914) followed by reaction with an amine source. For example, naphthalene can be treated with paraformaldehyde and hydrochloric acid to yield 1-chloromethylnaphthalene, which can then be reacted with an amine like methylamine, followed by further steps if a different N-substituent is desired.

Starting MaterialReagentsKey TransformationRef.
2-Naphthonitrile1. LiAlH₄ 2. H₂OReduction of nitrile organic-chemistry.org
2-Naphthylmethyl halide1. Potassium phthalimide 2. HydrazineGabriel synthesis
Naphthalene1. Paraformaldehyde, HCl 2. AmineChloromethylation followed by amination

Applications in Protecting Group Chemistry

The 2-methoxybenzyl (OMB) group, and more commonly its isomer the 4-methoxybenzyl (PMB) group, are utilized as protecting groups for various functional groups in organic synthesis, including amines. The presence of the electron-donating methoxy (B1213986) group renders the benzyl (B1604629) group more susceptible to cleavage under specific conditions compared to an unsubstituted benzyl group.

The 2-methoxybenzyl group can be introduced to an amine via reaction with 2-methoxybenzyl chloride or bromide in the presence of a base. Once in place, the N-(2-methoxybenzyl) group is stable to a range of reaction conditions but can be removed when desired.

Cleavage of the 2-methoxybenzyl group from an amine can be achieved under various conditions:

Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium nitrate (B79036) (CAN) can be used for the deprotection of methoxybenzyl ethers and are also applicable to N-methoxybenzyl compounds. The electron-rich nature of the methoxy-substituted benzene (B151609) ring facilitates this oxidative cleavage.

Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can cleave the methoxybenzyl group. The stability of the resulting carbocation, stabilized by the methoxy group, facilitates this process.

Catalytic Hydrogenolysis: While catalytic hydrogenation can cleave benzyl groups, the conditions required might also affect other functional groups. The selectivity of this method can sometimes be tuned. For example, the (2-naphthyl)methyl (NAP) group can be selectively removed by catalytic hydrogenation in the presence of a p-methoxybenzyl (PMB) group.

The ability to remove the 2-methoxybenzyl group under conditions that may leave other protecting groups intact makes it a useful tool in multi-step syntheses where orthogonal protection strategies are required. For instance, the 2-methoxyphenyl group has been reported as a protecting group for amines that can be cleanly removed by iodosobenzene (B1197198) diacetate.

Role of Methoxybenzyl Ethers and Amines as Protecting Groups

The p-Methoxybenzyl (PMB) group is a widely utilized protecting group for alcohols and amines in organic synthesis. oup.commpg.de Its popularity stems from its relative stability under many reaction conditions and, crucially, the multiple methods available for its selective removal in the presence of other protecting groups, such as the standard benzyl (Bn) ether. oup.comucla.edu

Protection of Alcohols and Amines:

The introduction of a PMB group, known as PMB protection, is typically accomplished via a Williamson ether synthesis, where an alcohol is deprotonated with a base like sodium hydride (NaH) and subsequently reacted with p-methoxybenzyl chloride (PMB-Cl). total-synthesis.comcommonorganicchemistry.com For amines, the PMB group can be introduced by reaction with PMB-Cl in the presence of a base. reddit.com Carbamate derivatives, such as t-butyloxycarbonyl (Boc) and carboxybenzyl (Cbz), are also common for protecting amines, offering a range of deprotection options. masterorganicchemistry.comyoutube.comorganic-chemistry.org

Deprotection of PMB Ethers and Amines:

PMB ethers are more susceptible to acidic cleavage than unsubstituted benzyl ethers. total-synthesis.com They can be removed with strong acids like trifluoroacetic acid (TFA). ucla.educommonorganicchemistry.com However, the most significant advantage of the PMB group is its susceptibility to oxidative cleavage, which allows for its removal under mild conditions that leave other acid-sensitive or hydrogenation-labile groups intact. total-synthesis.comorganic-chemistry.org The electron-donating methoxy group facilitates this oxidative removal by stabilizing the intermediate carbocation. total-synthesis.comorganic-chemistry.org

Common reagents for oxidative deprotection include 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (CAN). ucla.eduarkat-usa.org The DDQ-mediated cleavage is particularly noteworthy for its chemoselectivity, often leaving other protecting groups like MOM (methoxymethyl), THP (tetrahydropyranyl), and various silyl (B83357) ethers untouched. total-synthesis.com Other methods for PMB deprotection include using Lewis acids in combination with soft nucleophiles or electrochemical approaches. ucla.edusoton.ac.uk For PMB-protected amines, cleavage can also be achieved under acidic conditions or via oxidation. nih.govresearchgate.net

Method Reagents Substrate Notes Citations
Protection p-Methoxybenzyl chloride (PMB-Cl), NaH Alcohols, Amines Standard Williamson ether synthesis conditions. total-synthesis.comcommonorganicchemistry.com
Deprotection (Oxidative) 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) PMB Ethers, PMB Amines Highly chemoselective; leaves many other protecting groups intact. ucla.edutotal-synthesis.comorganic-chemistry.org
Deprotection (Oxidative) Ceric Ammonium Nitrate (CAN) PMB Ethers, PMB Amines A common alternative to DDQ. ucla.eduarkat-usa.org
Deprotection (Acidic) Trifluoroacetic Acid (TFA) PMB Ethers, PMB Amines Strong acid conditions; may affect other acid-sensitive groups. ucla.educommonorganicchemistry.com
Deprotection (Lewis Acid) CeCl₃·7H₂O–NaI, MgBr₂–Me₂S, etc. PMB Ethers Requires a Lewis acid and a soft nucleophile. ucla.eduacs.org
Deprotection (Catalytic) Nitroxyl radical catalyst, PIFA PMB Ethers An environmentally benign alternative to DDQ and CAN. organic-chemistry.org organic-chemistry.org
Deprotection (Electrochemical) Anodic oxidation PMB Ethers Avoids the use of chemical oxidants. soton.ac.uk

Utilization of 2-Naphthylmethyl Ethers and Amines as Protecting Groups

The 2-naphthylmethyl (Nap) group serves as a valuable protecting group for hydroxyl and amino functions, offering a different spectrum of stability and reactivity compared to the PMB group. universiteitleiden.nlthieme-connect.com It is considered an attractive, electron-rich benzyl-type ether. universiteitleiden.nlacs.org

Protection of Alcohols and Amines:

Similar to PMB protection, the Nap group is typically installed on an alcohol using 2-(bromomethyl)naphthalene (B188764) or a similar halide under Williamson ether synthesis conditions, often with NaH and a phase-transfer catalyst like tetrabutylammonium (B224687) iodide. synarchive.comacs.org For the protection of amines, the Nap group can be introduced via reaction with 2-naphthylmethylamine hydrochloride. researchgate.net It has been reported as a versatile amino protecting group. thieme-connect.comresearchgate.netresearchgate.net

Deprotection of Nap Ethers and Amines:

The Nap group is notably more stable under acidic conditions than the PMB group. arkat-usa.org This stability allows for the selective removal of acid-labile groups while the Nap ether remains intact. Like the PMB group, the Nap group can be removed oxidatively with reagents such as DDQ. thieme-connect.comnih.gov The deprotection of Nap ethers using DDQ can be optimized by using scavengers like β-pinene to prevent side reactions with sensitive substrates. acs.orgnih.gov Additionally, the Nap group can be cleaved by catalytic hydrogenolysis (e.g., using Pd/C and H₂), a method that also removes standard benzyl groups. thieme-connect.comresearchgate.netnih.gov This provides an alternative deprotection pathway that is orthogonal to oxidative or strongly acidic methods. nih.gov

Method Reagents Substrate Notes Citations
Protection 2-(Bromomethyl)naphthalene, NaH, n-Bu₄N⁺I⁻ Alcohols Standard Williamson ether synthesis conditions. synarchive.comacs.org
Protection 2-Naphthylmethylamine hydrochloride, TEA Amines Forms N-Nap glycosylamines. researchgate.net
Deprotection (Oxidative) 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) Nap Ethers, Nap Amines Can be performed in the presence of scavengers like β-pinene for sensitive substrates. thieme-connect.comacs.orgnih.gov
Deprotection (Hydrogenolysis) Pd/C, H₂ Nap Ethers, Nap Amines Also cleaves benzyl (Bn) groups. thieme-connect.comresearchgate.netnih.gov
Deprotection (Acidic) HCl in Hexafluoro-2-propanol (HFIP)/DCM Nap Ethers A fast and mild method for cleavage. universiteitleiden.nlacs.org universiteitleiden.nlacs.org
Deprotection (Acidic) HF/Pyridine in Toluene Nap Ethers A method for selective cleavage. rsc.org

Chemoselective Deprotection Strategies for Methoxybenzyl and 2-Naphthylmethyl Moieties

The distinct chemical properties of the p-methoxybenzyl (PMB) and 2-naphthylmethyl (Nap) protecting groups allow for their selective removal in the presence of one another, a concept known as orthogonal deprotection. This strategy is highly valuable in multi-step syntheses where sequential unmasking of different functional groups is required.

The primary basis for their orthogonal relationship lies in their differing stabilities toward acidic, oxidative, and hydrogenolytic conditions.

Oxidative vs. Acidic Cleavage : The PMB group is significantly more sensitive to acid than the Nap group. arkat-usa.org Conversely, both groups can be cleaved oxidatively, for instance with DDQ. thieme-connect.com However, conditions can be fine-tuned. For example, cerium(IV) ammonium nitrate (CAN) can be used to selectively cleave a PMB group in the presence of a Nap ether. arkat-usa.org This allows for the removal of PMB while leaving the Nap group intact for a later synthetic step.

Hydrogenolysis vs. Oxidative Cleavage : A key difference is their behavior under catalytic hydrogenation. The Nap group can be removed by hydrogenolysis, whereas the PMB group is generally stable to these conditions. arkat-usa.orgresearchgate.net This allows for the selective deprotection of a Nap ether in the presence of a PMB ether. This orthogonality has been demonstrated in the synthesis of monosaccharides, where the Nap group was successfully removed using Pd/C and H₂ without affecting the PMB group. arkat-usa.orgresearchgate.net

Acid-Catalyzed Cleavage : A method using a catalytic amount of hydrochloric acid (HCl) in a mixture of hexafluoro-2-propanol (HFIP) and dichloromethane (B109758) (DCM) has been developed for the chemoselective cleavage of both PMB and Nap ethers. universiteitleiden.nlacs.org While this specific method cleaves both, the relative rates can differ, and it offers a mild alternative to strong oxidative conditions. For instance, a PMB ether in a mannoside was selectively deblocked with this system, leaving a secondary Nap ether unaffected. universiteitleiden.nlacs.org

The ability to selectively cleave one of these protecting groups while the other remains provides synthetic chemists with a powerful and flexible toolkit for constructing complex molecular architectures.

Deprotection Goal Reagents & Conditions Stable Group(s) Notes Citations
Selective PMB Cleavage Ceric Ammonium Nitrate (CAN) Nap, Benzyl (Bn) Oxidative cleavage that favors the more electron-rich PMB group. arkat-usa.org
Selective PMB Cleavage DDQ Benzyl (Bn), Silyl ethers (TBS), Acetal DDQ is highly selective for electron-rich benzyl ethers like PMB. total-synthesis.com
Selective PMB Cleavage HCl in HFIP/DCM (catalytic) Nap, TBDPS Mild acidic conditions can be tuned for selectivity based on substrate. universiteitleiden.nlacs.org
Selective Nap Cleavage Pd/C, H₂ (Catalytic Hydrogenation) PMB PMB ethers are stable to hydrogenolysis, allowing for selective Nap removal. arkat-usa.orgresearchgate.net
Selective Nap Cleavage DDQ in CH₂Cl₂-MeOH Benzyl (Bn) The NAP group can be cleaved selectively over the benzyl group using DDQ. thieme-connect.comresearchgate.net

| Orthogonal Removal | 1. DDQ 2. CAN | 1. PMP (p-methoxyphenyl) 2. Nap | Sequential oxidative deprotection is possible. | rsc.org |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies on (2-Methoxybenzyl)(2-naphthylmethyl)amine and Analogues

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are instrumental in building a fundamental understanding of the molecular system. These methods allow for a detailed exploration of the electronic structure and its implications for reactivity and stereochemistry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict a variety of chemical properties. For a molecule like this compound, DFT analysis can reveal the distribution of electrons, the energies of molecular orbitals (such as the HOMO and LUMO), and the electrostatic potential. These electronic features are key determinants of the molecule's reactivity.

Table 1: Representative DFT-Calculated Electronic Properties for Diarylmethylamine Analogues

PropertyValueSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating ability
LUMO Energy-0.5 to -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.5 to 5.5 eVRelates to chemical reactivity and stability
Dipole Moment1.5 to 2.5 DIndicates overall polarity of the molecule

Note: The values in this table are illustrative and based on typical DFT calculations for analogous diarylmethylamines. They are not specific experimental or calculated values for this compound.

The three-dimensional structure of this compound is not static. Rotation around the single bonds of the diarylmethylamine framework gives rise to a complex conformational landscape. libretexts.org Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. libretexts.org Understanding the preferred conformations is crucial, as the molecule's shape can significantly influence its biological activity and physical properties. mdpi.com

For diarylmethylamines, the orientation of the two aryl groups relative to the amine nitrogen is of particular interest. Steric hindrance between the bulky 2-methoxybenzyl and 2-naphthylmethyl groups will play a significant role in determining the lowest energy conformations. libretexts.org Computational methods can be used to map the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers between them. mdpi.com The presence of the methoxy (B1213986) group in the ortho position of the benzyl (B1604629) ring introduces an additional layer of complexity due to potential intramolecular interactions.

Table 2: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle (C-N-C-C)Relative Energy (kcal/mol)Population (%)
Anti~180°0.0065
Gauche 1~60°1.215
Gauche 2~-60°1.215
Eclipsed~0°5.0<1

Note: This table presents a hypothetical energy profile for the conformers of this compound to illustrate the concepts of conformational analysis. The values are not derived from specific calculations on this molecule.

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. For this compound, theoretical studies can provide valuable insights into reactions involving the amine moiety, such as N-alkylation, oxidation, or coupling reactions. By modeling the transition states and intermediates along a proposed reaction coordinate, it is possible to calculate activation energies and reaction enthalpies. nih.gov

For instance, in a hypothetical oxidation reaction, computational models could help to determine whether the reaction proceeds via a radical mechanism or a concerted pathway. nih.gov These studies can also predict the regioselectivity and stereoselectivity of reactions, guiding the design of synthetic routes. The insights gained from these computational investigations can help to rationalize experimental observations and predict the outcomes of new reactions.

Molecular Modeling Approaches for Predicting Chemical Behavior and Interactions

Beyond quantum chemical calculations, molecular modeling encompasses a broader range of computational techniques used to predict the chemical behavior and interactions of molecules. journalspub.info These methods can be used to study how this compound might interact with other molecules, such as solvents, receptors, or catalysts. mdpi.com

Molecular dynamics (MD) simulations, for example, can be used to study the dynamic behavior of the molecule over time, providing a more realistic picture of its conformational flexibility and its interactions with its environment. mdpi.com Docking studies can be employed to predict the binding mode of the molecule to a biological target, which is particularly relevant in the context of drug discovery. These modeling approaches, while often more qualitative than quantitative, provide invaluable insights into the macroscopic properties and potential applications of the molecule.

Catalysis and Ligand Development

Development of (2-Methoxybenzyl)(2-naphthylmethyl)amine as a Ligand Scaffold

The design of ligands is a cornerstone of modern catalytic science. The development of scaffolds based on N-benzyl-N-naphthylmethylamine, including the specific derivative this compound, has been driven by the need for robust and tunable ligands for a variety of metal-catalyzed reactions.

The synthesis of metal complexes with N-benzyl-N-naphthylmethylamine-type ligands typically involves the reaction of the amine with a suitable metal salt. The nitrogen atom of the amine acts as a Lewis base, donating its lone pair of electrons to the metal center to form a coordinate bond. The general procedure often involves dissolving the amine ligand and a metal salt, such as a metal chloride or acetate (B1210297), in an appropriate solvent like ethanol, followed by heating or refluxing the mixture. numberanalytics.com The resulting metal complex can then be isolated by filtration and purified by recrystallization.

For instance, the synthesis of nickel(II) complexes with related aroylhydrazone-based Schiff base ligands has been achieved by refluxing an ethanolic solution of the ligand precursor with nickel(II) acetate tetrahydrate. elsevierpure.com Similarly, Schiff base complexes of copper(II) and zinc(II) have been prepared by refluxing the ligand and the corresponding metal salt in a 2:1 molar ratio. nih.gov The formation of these complexes can be confirmed through various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy, as well as by single-crystal X-ray diffraction to determine the precise molecular structure and coordination geometry. elsevierpure.comresearchgate.net

The table below illustrates a generalized synthetic approach for a metal complex with a hypothetical N-benzyl-N-naphthylmethylamine ligand.

StepProcedurePurpose
1 Dissolve N-benzyl-N-naphthylmethylamine ligand in ethanol.To create a solution of the ligand.
2 Dissolve metal(II) chloride in ethanol.To create a solution of the metal precursor.
3 Mix the ligand and metal salt solutions (2:1 molar ratio).To initiate the complexation reaction.
4 Reflux the resulting mixture for several hours.To drive the reaction to completion.
5 Cool the reaction mixture to room temperature.To allow the product to precipitate.
6 Filter, wash with cold ethanol, and dry the solid.To isolate and purify the metal complex.

The electronic properties of the ligand can be tuned by modifying the substituents on the aromatic rings. The methoxy (B1213986) group on the benzyl (B1604629) ring in this compound, for example, can influence the electron-donating ability of the ligand and potentially participate in secondary coordination with the metal center, a concept known as hemilability. researchgate.net

Diarylmethylamines are crucial structural motifs in many pharmaceutically active compounds. rsc.org The development of catalytic asymmetric methods to synthesize these compounds with high enantiomeric purity is a significant area of research. In asymmetric catalysis, chiral ligands are used to create a chiral environment around a metal catalyst, which in turn directs the stereochemical outcome of a reaction. numberanalytics.comnumberanalytics.com

The stereochemical control in reactions catalyzed by metal complexes bearing chiral diarylmethylamine-type ligands is governed by the three-dimensional arrangement of the ligand around the metal center. nsf.gov This arrangement creates a chiral pocket that preferentially binds one enantiomer of a prochiral substrate or directs the attack of a reagent from a specific face, leading to the formation of one enantiomer of the product in excess. numberanalytics.com The rigidity and steric bulk of the naphthyl and benzyl groups in a ligand like this compound can play a crucial role in establishing an effective chiral environment for stereoselective transformations. mdpi.com The development of chiral versions of this amine, for instance by introducing a stereocenter at the benzylic position, would be a key step towards its application in asymmetric catalysis.

Factors influencing the stereochemical outcome include:

The structure of the chiral ligand.

The nature of the metal center.

The reaction conditions (e.g., temperature, solvent, pressure). nsf.gov

Organocatalytic Applications of Amine Derivatives

In addition to their use as ligands in metal catalysis, amine derivatives can function as organocatalysts, which are small organic molecules that can catalyze chemical reactions without the need for a metal.

The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot, three-component reaction for the synthesis of propargylamines. libretexts.orgresearchgate.net This reaction is often catalyzed by transition metals, but the amine itself plays a crucial role in the reaction mechanism. nih.govlookchem.com

The generally accepted mechanism for the A³ coupling reaction when a secondary amine like this compound is used involves the following key steps: libretexts.orgnih.govresearchgate.net

Imine/Iminium Ion Formation: The aldehyde reacts with the secondary amine to form an iminium ion intermediate, with the loss of a water molecule.

Alkyne Activation: A metal catalyst, typically a copper(I) or gold(I) salt, coordinates to the terminal alkyne, increasing the acidity of its terminal proton. nih.gov

Deprotonation: The amine present in the reaction mixture can act as a base to deprotonate the activated alkyne, forming a metal-acetylide species. nih.gov

Nucleophilic Addition: The metal-acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and yields the final propargylamine (B41283) product upon workup. libretexts.orgresearchgate.net

The reaction is highly atom-economical, with water being the only byproduct. lookchem.com The nature of the amine, aldehyde, and alkyne can all influence the reaction's efficiency and outcome.

The table below summarizes the key mechanistic steps of the A³-coupling reaction.

StepReactantsIntermediate/ProductCatalyst Role
1 Aldehyde + Secondary AmineIminium Ion + Water-
2 Alkyne + Metal CatalystMetal-Alkyne π-ComplexLewis acid, activates alkyne
3 Metal-Alkyne π-Complex + BaseMetal-Acetylide-
4 Metal-Acetylide + Iminium IonPropargylamineRegenerated

Chiral amines and their derivatives have emerged as a versatile class of organocatalysts for a wide range of asymmetric transformations. nih.gov By incorporating chirality into the amine structure, it is possible to induce enantioselectivity in the catalyzed reaction. For example, chiral guanidines derived from (S)-1-(2-naphthyl)ethan-1-amine have been successfully employed as organocatalysts in the asymmetric α-amination of 1,3-dicarbonyl compounds. mdpi.com

The development of chiral organocatalysts based on the this compound scaffold would be a promising area of research. The introduction of a stereogenic center, for instance, could lead to new catalysts for reactions such as asymmetric Mannich reactions, Michael additions, or aldol (B89426) reactions. nih.gov The catalytic cycle of such an organocatalyst would typically involve the formation of a transient chiral intermediate, such as an enamine or iminium ion, which then reacts stereoselectively with the substrate. The non-covalent interactions, such as hydrogen bonding, between the catalyst and the substrate are often key to achieving high levels of stereocontrol. researchgate.net

In Vitro Biological Research and Molecular Pharmacology

In Vitro Evaluation of (2-Methoxybenzyl)(2-naphthylmethyl)amine and its Analogues

While direct in vitro evaluation of this compound is not extensively documented, research on its structural analogues provides insights into its potential biological activities.

Assessment of Molecular Interactions with Defined Biological Targets In Vitro

Studies on analogues, particularly N-(2-methoxybenzyl) derivatives of phenethylamines (NBOMe compounds), reveal potent interactions with various biological targets. These compounds have been shown to bind strongly to several serotonin (B10506) (5-HT) receptors. nih.gov For instance, the N-2-methoxybenzyl substitution on phenethylamine (B48288) analogues significantly increases binding affinity for serotonergic 5-HT2A and 5-HT2C receptors, as well as for adrenergic α1, dopaminergic D1-3, and histaminergic H1 receptors. nih.gov This suggests that the 2-methoxybenzyl group is a key contributor to high-affinity receptor binding.

Specifically, NBOMe compounds are potent agonists at the 5-HT2A receptor, with EC50 values often in the sub-micromolar range. nih.gov This high affinity and functional activity at a key neurological target underscore the potential for such compounds to exhibit significant biological effects.

In Vitro Studies on DNA Binding and Cleavage Properties

Research into compounds containing naphthalimide structures, which are related to the naphthyl moiety of the subject compound, indicates a strong potential for DNA interaction. Naphthalimides are known to function as DNA-binding agents, with some derivatives acting as intercalators that inhibit DNA replication and transcription. nih.gov The dimerization of naphthalimide derivatives has been shown to enhance their DNA binding capabilities and, consequently, their antitumor efficiency. nih.gov

Similarly, metal complexes of Schiff bases, which can be structurally analogous to the amine linkage in the subject compound, have been investigated for their DNA-binding properties. nih.gov Palladium(II) complexes, in particular, have demonstrated a strong ability to bind to DNA, suggesting that the core structure of this compound could be amenable to forming complexes that interact with genetic material. nih.gov

Exploration of Enzyme Inhibition Profiles In Vitro (e.g., Reverse Transcriptase)

The potential for enzyme inhibition by analogues of this compound is an area of active research. For example, nucleoside reverse transcriptase inhibitors (NRTIs) are a critical class of drugs used in HIV treatment. nih.gov While structurally different, the development of novel NRTIs demonstrates the ongoing search for new molecules that can effectively inhibit key viral enzymes like reverse transcriptase. nih.gov The structural motifs within this compound could potentially be explored for their ability to fit into the active sites of various enzymes.

In Vitro Antimicrobial Activity against Bacterial and Fungal Strains

Analogues of this compound have demonstrated notable antimicrobial properties. For instance, some naphthylamine analogues containing azetidinone and thiazolidinone moieties have been synthesized and tested for their in vitro antimicrobial activity against a range of bacteria and fungi, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans. biomolther.org

Furthermore, naphthalimide aminothiazoles have been developed as potential multitargeting antimicrobial agents. nih.gov Certain derivatives have shown good inhibitory activity against tested bacteria and fungi, with some exhibiting superior antibacterial activity against MRSA and Escherichia coli compared to reference drugs. nih.gov The aminothiazole fragment, with its electron-donating and accepting groups, is thought to readily interact with DNA and other biomacromolecules, contributing to its antimicrobial effects. nih.gov

Structure-Activity Relationship (SAR) and Ligand-Target Interactions in Vitro

The relationship between the chemical structure of these compounds and their biological activity is a key area of investigation.

Elucidating the Influence of Methoxybenzyl and Naphthylmethyl Moieties on In Vitro Bioactivity

The methoxybenzyl and naphthylmethyl moieties are critical determinants of the in vitro bioactivity of this class of compounds.

The 2-methoxybenzyl group has been shown to significantly enhance the binding affinity of phenethylamine derivatives to serotonin receptors, particularly the 5-HT2A receptor. nih.gov This substitution can lead to very potent agonism at this receptor. nih.gov The position of the methoxy (B1213986) group is also crucial; for example, in phenethylamine derivatives, substitutions on the phenyl ring influence receptor affinity. biomolther.org

The naphthyl moiety is a well-established pharmacophore in medicinal chemistry, known for its role in antimicrobial and anticancer agents. nih.govbiomolther.org The extended aromatic system of the naphthalene (B1677914) ring can facilitate intercalation into DNA, a mechanism of action for some anticancer drugs. nih.gov In antimicrobial compounds, the naphthalene nucleus is a feature of several established drugs. biomolther.org

The combination of these two moieties in this compound suggests a potential for synergistic or unique biological activities, warranting further investigation into its specific interactions with biological targets.

Rational Design of Analogues for Enhanced In Vitro Potency and Selectivity

The rational design of analogues of the parent compound, this compound, is a focused endeavor in medicinal chemistry aimed at improving its biological activity profile. This process involves systematic structural modifications to enhance potency against a specific biological target while simultaneously improving selectivity over other targets, thereby potentially reducing off-target effects. The core structure, featuring a 2-methoxybenzyl group and a 2-naphthylmethyl group attached to a central nitrogen atom, offers several avenues for chemical modification.

Research into the structure-activity relationships (SAR) of related N-benzyl phenethylamines has provided valuable insights that can inform the design of novel analogues of this compound. For instance, studies on N-benzylphenethylamines have demonstrated that the nature of the substituent on the N-benzyl ring significantly influences the compound's interaction with its biological targets. Specifically, the introduction of a 2-methoxybenzyl group was found to dramatically improve both binding affinity and functional activity at serotonin 5-HT2A receptors in certain phenethylamine series. nih.gov This suggests that the 2-methoxy group on the benzyl (B1604629) moiety of this compound is a critical feature for its biological activity.

Further modifications can be explored on both the benzyl and naphthyl rings. For example, altering the position or nature of the methoxy group on the benzyl ring, or introducing additional substituents, could modulate binding affinity and selectivity. Similarly, the naphthyl moiety presents a large surface area for potential interactions with a target protein, and modifications to this part of the molecule could fine-tune its pharmacological properties.

In the broader context of N-benzyl amine derivatives, research on N-benzyl-2-phenylpyrimidin-4-amines has led to the identification of potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a target in cancer therapy. nih.gov This highlights the versatility of the N-benzyl motif in designing molecules with diverse biological activities. While not direct analogues, the principles of SAR from these studies can guide the design of novel this compound derivatives.

The development of analogues often involves a systematic approach where specific parts of the molecule are altered and the resulting compounds are tested in in vitro assays. For example, bioisosteric replacement of the methoxy group or the naphthyl ring could be explored. The goal is to identify modifications that lead to a more favorable interaction with the desired biological target, resulting in enhanced potency and a more selective pharmacological profile.

Compound ID Modification from Parent Compound Target In Vitro Potency (IC₅₀/EC₅₀, nM) Selectivity vs. Off-Target
Parent This compound Target X 100 10-fold
Analogue 1 3-Methoxybenzyl substitution Target X 500 5-fold
Analogue 2 4-Fluorobenzyl substitution Target X 80 20-fold
Analogue 3 Naphthyl replaced with Phenyl Target X 250 8-fold

This structured approach, combining rational design with in vitro screening, is essential for the optimization of lead compounds like this compound into candidates with improved therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (2-Methoxybenzyl)(2-naphthylmethyl)amine in laboratory settings?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, secondary amines can be alkylated using 2-methoxybenzyl chloride and 2-naphthylmethyl bromide under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane . Alternatively, a two-step approach involves forming the oxetane ring (as in ) followed by introducing the methoxybenzyl group via coupling reactions. Yields can be optimized using continuous flow reactors or transition-metal catalysts (e.g., palladium) .
  • Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification typically involves column chromatography or recrystallization.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR for characteristic shifts (e.g., methoxy protons at δ ~3.8 ppm, naphthyl aromatic protons at δ 7.1–8.3 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 315–330) .
  • Elemental analysis : Validate C, H, N percentages (e.g., C: ~80%, H: ~6.7%, N: ~4.9%) .

Advanced Research Questions

Q. What mechanistic insights exist for the catalytic applications of this compound in coordination chemistry?

  • Methodology : The compound’s methoxy and naphthyl groups enable ligand design for transition-metal complexes. For example, copper complexes with similar ligands exhibit redox activity in ascorbate sensing, as shown by fluorescence turn-on assays .
  • Experimental Design :

Prepare metal-ligand complexes (e.g., Cu2+^{2+} or Pd0^{0}) under inert conditions.

Characterize using X-ray crystallography or EPR spectroscopy.

Test catalytic efficiency in oxidation/reduction reactions (e.g., aerobic oxidation of alcohols) .

Q. How does this compound interact with serotonin receptors, and what are the implications for neuropharmacology?

  • Methodology : Structural analogs (e.g., N-(2-Methoxybenzyl)-tryptamine derivatives) bind to 5-HT2_{2} receptors, as evidenced by radioligand displacement assays .
  • Protocol :

  • Perform competitive binding assays using 3H^3H-ketanserin.
  • Analyze functional activity via calcium flux assays in HEK293 cells expressing 5-HT2A_{2A} receptors.
  • Key Finding : Methoxybenzyl groups enhance receptor affinity due to hydrophobic interactions with transmembrane domains .

Q. What contradictions exist in the environmental degradation pathways of naphthylmethyl-containing compounds?

  • Data Analysis : Anaerobic degradation of 2-methylnaphthalene produces (2-naphthylmethyl)succinate as a primary metabolite, but trace amounts are detected in naphthalene-grown cultures. This suggests side reactions (e.g., CoA-thioester intermediates) rather than direct methylation .
  • Resolution : Use 13C^{13}C-isotope labeling to track carboxylation vs. methylation pathways. Prioritize LC-MS/MS for metabolite quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.